4-(Bromomethyl)-2-ethylthiazole hbr
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Overview
Description
Chemical compounds with bromomethyl groups are generally used in organic synthesis. They are often used as intermediates in the preparation of other compounds .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The exact method would depend on the specific precursor and the desired bromomethyl compound.Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical reactions , or addition reactions with alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. They are generally characterized by their reactivity due to the presence of the bromomethyl group .Scientific Research Applications
Organic Synthesis and Material Science
- Electrochemical and Theoretical Investigations : Triazole derivatives, including those related to thiazole structures, have been explored for their corrosion inhibition properties on metals in acidic media. Such studies highlight the utility of thiazole derivatives in protecting metals, with one derivative showing up to 96.09% efficiency at certain concentrations. These findings underline the potential of thiazole and related compounds in material preservation and corrosion science (Sudheer & Quraishi, 2013).
- Efficient Conversion of Aryl Thioureas : The transformation of aryl thioureas into functionalized 2-aminobenzothiazoles through the use of benzyltrimethylammonium tribromide showcases an innovative approach to synthesize thiazole derivatives. This method provides a straightforward pathway for the production of thiazole compounds, which are significant in various chemical syntheses (A. Jordan, C. Luo, & A. Reitz, 2003).
- Solar Photo-thermochemical Syntheses : The synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides under solar photo-thermochemical conditions illustrates a green chemistry approach to creating oxazole and potentially thiazole derivatives. This method emphasizes the use of renewable energy sources in chemical syntheses, offering an environmentally friendly alternative to traditional synthetic routes (M. Dinda, Supravat Samanta, Suresh Eringathodi, & P. Ghosh, 2014).
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to interact with various biological targets, including proteins and nucleic acids, through covalent bonding .
Mode of Action
AT15280, being a bromomethyl compound, is likely to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the bromomethyl group, leading to the substitution of the bromine atom . This can result in the formation of a covalent bond between AT15280 and its biological target .
Biochemical Pathways
Bromomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity with numerous biological targets .
Pharmacokinetics
Bromomethyl compounds are generally lipophilic, which suggests they could be well absorbed and distributed throughout the body .
Result of Action
The covalent bonding of bromomethyl compounds with biological targets can potentially alter the function of these targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of AT15280 can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of bromomethyl compounds . Additionally, the presence of other nucleophilic species in the environment can influence the compound’s selectivity towards its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-2-ethyl-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBXNBACCBUACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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